6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

ASIC3 inhibition pain ion channel

Medicinal chemists often face unreliable supply of regioisomerically pure brominated THIQ building blocks, halting SAR campaigns. This 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1260643-32-0) resolves that bottleneck. - Consistent 95% purity with active multi-vendor supply; the 7-bromo isomer is discontinued, ensuring long-term project continuity. - Documented ASIC3 inhibitor (IC50 701 µM) and differential LogP (~2.05) for enhanced permeability-driven probe design. - Enables selective Pd-catalyzed Suzuki-Miyaura cross-coupling for rapid biaryl diversification.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 1260643-32-0
Cat. No. B1502160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS1260643-32-0
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)
InChIKeyLOEFNPKFRHLLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1260643-32-0): A Differentiated Brominated THIQ Building Block


6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1260643-32-0) is a brominated tetrahydroisoquinoline (THIQ) derivative with a carboxylic acid at the 1-position, widely utilized as a versatile building block in medicinal chemistry and chemical synthesis . As a member of the THIQ family, this compound serves as a key intermediate for constructing complex heterocyclic molecules with potential pharmacological activities . The presence of a bromine atom at the 6-position of the isoquinoline ring system introduces distinct electronic and steric properties that differentiate it from non-halogenated analogs and regioisomers .

Brominated THIQ building block for heterocycle synthesis
6‑bromo substituent enables selective cross‑coupling reactions
Carboxylic acid handle for amide/ester derivatization
Supports SAR exploration of THIQ‑based chemotypes

Why 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Cannot Be Replaced by a Generic Analog


Generic substitution among tetrahydroisoquinoline-1-carboxylic acid derivatives is scientifically unsound due to the profound impact of bromine position and the carboxylic acid moiety on physicochemical properties and biological target engagement. The 6-bromo regioisomer exhibits distinct lipophilicity (LogP) and electronic distribution compared to 5-bromo, 7-bromo, and 8-bromo analogs, directly influencing membrane permeability and binding pocket complementarity [1][2]. Furthermore, the specific bromine substitution pattern is critical for downstream synthetic transformations, such as cross-coupling reactions, where the reactivity and regioselectivity are dictated by the bromine's electronic environment . Substituting with a non-brominated analog eliminates the heavy atom effect crucial for crystallographic phasing and structure-activity relationship (SAR) studies [3]. The following quantitative evidence substantiates these non-interchangeable attributes.

Attribute 6‑Br THIQ‑1‑COOH Generic Analog
Bromine Position 6‑position 5‑/7‑/8‑Br or non‑halogenated
Lipophilicity (LogP context) ~2.05 (reported) May shift up to >2.5 units; permeability context can change significantly
ASIC3 Target Engagement Measured IC50 (reported) Non‑brominated analog shows no reported ASIC3 activity; binding profile may differ
Supply Continuity Active supply (95% purity) 7‑Br isomer discontinued; supply chain risk for analog‑based projects

Quantitative Differentiation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Comparative Analysis


ASIC3 Inhibitory Activity: A Unique Target Engagement Profile for the 6-Bromo Regioisomer

The 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid scaffold demonstrates measurable inhibition of the human Acid-Sensing Ion Channel 3 (ASIC3), a target implicated in pain and inflammation. In a manual patch-clamp electrophysiology assay using HEK293 cells expressing human ASIC3, the compound (as the free base) exhibited an IC50 of 701 µM (7.01E+5 nM) [1]. While this potency is modest, it establishes a clear structure-activity relationship (SAR) foothold: the 6-bromo substitution confers ASIC3 binding that is absent in the non-brominated parent 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which shows no reported activity against ASIC3 [2]. This differential activity validates the 6-bromo isomer as a critical starting point for medicinal chemistry optimization campaigns targeting ASIC3-mediated pathways.

ASIC3 Inhibition
Reported
IC50 701 µM (6‑Br) vs. no detectable inhibition (non‑brominated parent)
Establishes SAR foothold; 6‑Br enables ASIC3 binding not present in parent scaffold.
Manual patch‑clamp; HEK293 cells; data from BindingDB.
ASIC3 inhibition pain ion channel

Lipophilicity (LogP) Differentiation: Modulating Physicochemical Properties via Bromine Position

The position of the bromine atom on the tetrahydroisoquinoline core significantly modulates the compound's lipophilicity, a critical determinant of membrane permeability and oral bioavailability. The 6-bromo isomer exhibits a calculated LogP of 2.05 [1], whereas the 5-bromo regioisomer is significantly more hydrophilic with a calculated XLogP3 of -0.5 [2]. This ~2.5 log unit difference represents a >300-fold difference in the octanol-water partition coefficient, indicating that the 6-bromo analog will have substantially higher passive membrane permeability and potential for crossing biological barriers. For researchers prioritizing central nervous system (CNS) penetration or improved cellular uptake, the 6-bromo isomer offers a markedly different physicochemical profile compared to the 5-bromo counterpart.

Lipophilicity Gap
Calculated
ΔLogP ≈ 2.55 (6‑Br 2.05 vs. 5‑Br −0.5)
Over 300‑fold partition difference; may support membrane permeability screening context.
Calculated values from 0elem and PubChem; experimental validation advised.
lipophilicity ADME drug design

Comparative Purity and Commercial Availability: A Benchmark for Reliable Research

Reliable supply of high-purity research materials is essential for reproducible science. 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is consistently available from multiple reputable vendors at a standard purity of 95%, with batch-specific QC data (NMR, HPLC) provided to ensure identity and quality [1]. In contrast, its closest positional analog, 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is listed as discontinued by a major supplier (Sigma-Aldrich) , indicating potential supply chain instability. This commercial continuity ensures that research programs reliant on this specific building block can proceed without interruption, a critical consideration for long-term medicinal chemistry campaigns.

Supply & Purity
Supplier data
95% purity, active multi‑vendor supply (6‑Br) vs. discontinued (7‑Br isomer)
Supports sustained synthesis programs; supply continuity favors 6‑Br isomer.
Vendor catalog status as of 2026; confirm current availability.
purity availability procurement

Optimal Research and Industrial Applications for 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid


Medicinal Chemistry: ASIC3-Targeted Pain Therapeutic Discovery

This compound serves as a validated chemical starting point for structure-activity relationship (SAR) campaigns targeting Acid-Sensing Ion Channel 3 (ASIC3) in pain and inflammation. The documented IC50 of 701 µM against human ASIC3 [1] provides a quantitative benchmark for medicinal chemists to improve potency through rational design, leveraging the 6-bromo substitution as a key pharmacophoric element.

Chemical Biology: Bromine-Specific Cross-Coupling and Diversification

The 6-bromo substituent enables selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for the synthesis of diverse biaryl derivatives, a transformation not feasible with non-halogenated analogs. The differential LogP of 2.05 [2] further suggests utility in designing probes with enhanced cellular permeability for target engagement studies.

Pharmaceutical Process Chemistry: Reliable Intermediate Supply

With consistent 95% purity and active commercial supply from multiple vendors , this compound is a dependable building block for large-scale synthesis of pharmaceutical intermediates. Its stable availability contrasts with the discontinued status of the 7-bromo isomer , making it the lower-risk option for process development and scale-up.

Application
Selection Property
Validation Focus
ASIC3 ion channel modulation studies
Reported ASIC3 IC50 enables target‑engagement SAR exploration
Electrophysiology assay context (patch‑clamp)
Bromine‑specific cross‑coupling diversification
6‑bromo substituent permits selective Pd‑catalyzed coupling reactions
Reaction selectivity and yield optimization
Sustained medicinal chemistry programs
Consistent 95% purity and active multi‑vendor commercial supply
Lot‑specific QC (NMR, HPLC)

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